

## The Discovery and History of Aspirin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pnala    |           |
| Cat. No.:            | B8055045 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Aspirin, or acetylsalicylic acid, is one of the most widely used medications globally, with a rich history that spans from ancient herbal remedies to modern-day prophylactic therapy. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and pivotal clinical evaluation of aspirin. It is intended for a scientific audience and presents data in a structured format, details key experimental protocols, and visualizes complex biological and experimental pathways.

## Early History and Isolation of Salicin

The use of willow and similar plants for pain and fever relief dates back to ancient civilizations. [1][2][3] The Ebers papyrus, an ancient Egyptian medical text, mentions willow as an anti-inflammatory agent.[3] In ancient Greece, Hippocrates administered willow leaf tea to ease the pain of childbirth.[3]

The modern scientific investigation began in 1763 when the Reverend Edward Stone of the Royal Society in England reported on the efficacy of willow bark in treating fevers.[2][3][4][5] This led to the isolation of the active compound, salicin, from willow bark by Johann Buchner in 1828.[3][5] Subsequently, in 1838, Raffaele Piria successfully converted salicin into salicylic acid.[6]



## Synthesis of Acetylsalicylic Acid

While salicylic acid was effective, it caused significant gastric irritation. The breakthrough came in 1853 when French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid by treating sodium salicylate with acetyl chloride.[4][7] However, his process yielded an impure and unstable compound.[4]

It was at the Bayer company in Germany where a stable and pure form of acetylsalicylic acid was first synthesized. On August 10, 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to produce pure acetylsalicylic acid.[2][6][8][9] There is historical controversy regarding the extent of Hoffmann's independent contribution, with evidence suggesting that Arthur Eichengrün, another Bayer chemist, directed the synthesis and recognized its potential.[1][9][10][11] Bayer patented the compound and began marketing it under the trade name "Aspirin" in 1899.[1][7][8]

## **Experimental Protocol: Synthesis of Acetylsalicylic Acid**

The synthesis of aspirin is a classic esterification reaction still performed in teaching laboratories today. The following protocol is a standard method for this synthesis:

#### Materials:

- Salicylic acid (2.0 g)
- Acetic anhydride (5 mL)
- Concentrated sulfuric acid (5 drops) or concentrated phosphoric acid (3 drops)
- Deionized water
- Ethanol
- 125 mL Erlenmeyer flask
- Heating apparatus (steam bath or hot water bath)
- Ice bath



- Buchner funnel and filter flask for vacuum filtration
- Glass rod
- Weighing paper and balance

#### Procedure:

- Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[6]
- In a fume hood, add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid, which acts as a catalyst.[6]
- Gently swirl the flask to dissolve the salicylic acid.
- Heat the flask in a hot water bath at approximately 80-90°C for 10-15 minutes.[5][7]
- Remove the flask from the heat and allow it to cool to room temperature.
- Slowly add 1 mL of deionized water to the cooled mixture to hydrolyze any excess acetic anhydride.[7]
- Once the reaction has subsided, add 50 mL of cold water to the flask and place it in an ice
  bath for 10 minutes to facilitate the crystallization of aspirin.[1] If crystals do not form, gently
  scratch the inside of the flask with a glass rod to induce crystallization.[6][7]
- Collect the aspirin crystals by vacuum filtration using a Buchner funnel.[1][6][7]
- Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.[6]
- Allow the crystals to dry completely on the filter paper.
- The crude product can be further purified by recrystallization from an ethanol/water mixture. [7]

### **Elucidation of the Mechanism of Action**



For much of the 20th century, the mechanism by which aspirin exerted its therapeutic effects was unknown. The pivotal discovery was made in 1971 by the British pharmacologist Sir John Vane.[2][7][12][13][14] He demonstrated that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the biosynthesis of prostaglandins.[12][14][15]

Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[12][13] Vane's discovery provided a scientific basis for the therapeutic actions of aspirin and opened the door for the development of other NSAIDs. For this work, he was awarded the Nobel Prize in Physiology or Medicine in 1982.[16]

## Experimental Protocol: Inhibition of Prostaglandin Synthesis (Vane, 1971)

The following is a generalized protocol based on the principles of John Vane's 1971 experiment which demonstrated that aspirin inhibits prostaglandin synthesis.

Objective: To determine if aspirin inhibits the enzymatic production of prostaglandins from arachidonic acid in a cell-free system.

#### Materials:

- Guinea pig lungs
- Buffer solution (e.g., Krebs-Henseleit solution)
- Homogenizer
- Centrifuge
- Arachidonic acid (substrate)
- Acetylsalicylic acid (aspirin)
- Indomethacin (another NSAID for comparison)
- Bioassay tissues (e.g., rat stomach strip, rabbit aorta) for detecting prostaglandin activity
- Thin-layer chromatography (TLC) equipment



• Radiolabeled arachidonic acid (for quantitative analysis)

#### Procedure:

- Preparation of Enzyme Homogenate:
  - Euthanize a guinea pig and perfuse the lungs with buffer to remove blood.
  - Mince the lung tissue and homogenize it in cold buffer.
  - Centrifuge the homogenate at a low speed to remove cellular debris, retaining the supernatant which contains the microsomal fraction with cyclooxygenase enzymes.[15]
- Enzyme Inhibition Assay:
  - Divide the supernatant into several aliquots.
  - To different aliquots, add:
    - Vehicle (control)
    - Acetylsalicylic acid at various concentrations
    - Indomethacin at various concentrations
  - Pre-incubate the enzyme preparations with the inhibitors for a short period.
  - Initiate the enzymatic reaction by adding arachidonic acid to each aliquot.
  - Incubate the reaction mixtures at 37°C for a specified time.
- Detection of Prostaglandins:
  - Bioassay: Perfuse the reaction products over isolated biological tissues that contract in response to prostaglandins (e.g., rat stomach strip).[17] The degree of contraction is proportional to the amount of prostaglandin produced. Compare the contractions produced by the control and inhibitor-treated samples.



Chromatography: Extract the lipids from the reaction mixtures. Spot the extracts on a TLC plate and develop the chromatogram to separate the different prostaglandins. Visualize and quantify the prostaglandin spots. If using radiolabeled arachidonic acid, the radioactivity of the prostaglandin spots can be measured for precise quantification.[14]

### Data Analysis:

- Calculate the percentage inhibition of prostaglandin synthesis for each concentration of aspirin and indomethacin.
- Determine the IC50 value for each drug, which is the concentration required to inhibit 50% of the enzyme activity.

## **Pharmacodynamics and Pharmacokinetics**

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] It does this by acetylating a serine residue in the active site of the enzyme.[18] COX-1 is constitutively expressed and is involved in homeostatic functions, while COX-2 is induced during inflammation.[12] Aspirin is more selective for COX-1 than COX-2.[19]

Quantitative Data: Enzyme Inhibition and Pharmacokinetics



| Parameter                        | Value                                    | Reference(s) |
|----------------------------------|------------------------------------------|--------------|
| COX-1 IC50                       | $1.3 \pm 0.5 \mu\text{M}$ (in platelets) | [20]         |
| 3.57 μM (in chondrocytes)        | [19]                                     |              |
| COX-2 IC50                       | 29.3 μM (in chondrocytes)                | [19]         |
| Oral Bioavailability (F)         | ~68%                                     | [10]         |
| Clearance (CL)                   | 39 L/h                                   | [10]         |
| Volume of Distribution (Vd)      | 10.5 L                                   | [10]         |
| Half-life (t1/2)                 | 0.25 h                                   | [10]         |
| Peak Plasma Concentration (Cmax) | 4.84 mg/L (500 mg oral dose)             | [8]          |
| Time to Peak (Tmax)              | 0.500 hours (oral dose)                  | [8]          |

## **Landmark Clinical Trials**

The discovery of aspirin's antiplatelet effects led to investigations into its potential for preventing cardiovascular events.

## The First Randomized Controlled Trial (Elwood et al., 1974)

In 1974, Peter Elwood and his colleagues published the results of the first randomized controlled trial of aspirin for the secondary prevention of mortality from myocardial infarction. [20][21]

### Experimental Protocol:

- Study Design: Randomized, placebo-controlled trial.
- Participants: 1,239 men who had recently experienced a myocardial infarction.[21]
- Intervention: A single daily dose of 300 mg of aspirin.[22]



- Control: Placebo.
- Primary Outcome: Total mortality.
- Results: The trial showed a non-statistically significant reduction in total mortality of 12% at six months and 25% at twelve months in the aspirin group.[20][21] Although the results were not conclusive, they were highly suggestive of a benefit and prompted further research.[21]

## The Second International Study of Infarct Survival (ISIS-2)

The ISIS-2 trial, published in 1988, was a landmark study that firmly established the role of aspirin in the treatment of acute myocardial infarction.[3][4][9][12]

### Experimental Protocol:

- Study Design: A 2x2 factorial randomized controlled trial.[3][9]
- Participants: 17,187 patients with suspected acute myocardial infarction.[3][4]
- Interventions:
  - Intravenous streptokinase (a fibrinolytic agent) or placebo.
  - Oral aspirin (162 mg/day for one month) or placebo.[3]
- Primary Outcome: 5-week vascular mortality.[3]
- Results:
  - Aspirin alone reduced 5-week vascular mortality by 23%.[3][4]
  - Streptokinase alone reduced 5-week vascular mortality by 25%.[4]
  - The combination of aspirin and streptokinase reduced 5-week vascular mortality by 42%.
     [3][4]

## **Quantitative Data: Clinical Trial Results**



| Trial                      | Intervention                 | Outcome                         | Result                                              | Reference(s) |
|----------------------------|------------------------------|---------------------------------|-----------------------------------------------------|--------------|
| Elwood et al.<br>(1974)    | Aspirin 300<br>mg/day        | Total mortality at<br>12 months | 25% reduction<br>(not statistically<br>significant) | [20][21]     |
| ISIS-2 (1988)              | Aspirin 162<br>mg/day        | 5-week vascular<br>mortality    | 23% odds<br>reduction                               | [3][4]       |
| Streptokinase              | 5-week vascular<br>mortality | 25% odds<br>reduction           | [4]                                                 |              |
| Aspirin +<br>Streptokinase | 5-week vascular<br>mortality | 42% odds reduction              | [3][4]                                              | _            |

# Visualizations Aspirin Synthesis Workflow





Click to download full resolution via product page

Caption: A workflow diagram illustrating the key steps in the laboratory synthesis of aspirin.



## Arachidonic Acid Pathway and Aspirin's Mechanism of Action

Arachidonic Acid Pathway and Aspirin's Mechanism of Action



Click to download full resolution via product page

Caption: The signaling pathway of arachidonic acid metabolism and the inhibitory action of aspirin on COX enzymes.



## **ISIS-2 Trial Design**



Click to download full resolution via product page

Caption: A diagram illustrating the 2x2 factorial design of the ISIS-2 clinical trial.

### Conclusion

The journey of aspirin from a folk remedy to a cornerstone of modern medicine is a testament to the power of scientific inquiry. Its synthesis marked the beginning of the pharmaceutical industry, and the elucidation of its mechanism of action revolutionized our understanding of inflammation and thrombosis. The rigorous clinical evaluation of aspirin has saved countless lives by establishing its role in the prevention and treatment of cardiovascular disease. Aspirin remains a subject of ongoing research, with new potential applications continuing to be explored. This guide has provided a technical overview of these key milestones, offering valuable insights for researchers and professionals in the field of drug development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Synthesis of Aspirin [home.miracosta.edu]
- 2. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 3. Clinical Trial: ISIS-2: Second International Study of Infarct Survival [ebmconsult.com]
- 4. Randomised trial of intravenous streptokinase, oral aspirin, both, or neither among 17,187 cases of suspected acute myocardial infarction: ISIS-2. ISIS-2 (Second International Study of Infarct Survival) Collaborative Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISIS-2 TRIAL CardiologyTrials.org [cardiologytrials.org]
- 10. Aspirin Pharmacokinetics [sepia2.unil.ch]
- 11. researchgate.net [researchgate.net]
- 12. International Study of Infarct Survival-2 American College of Cardiology [acc.org]
- 13. Aspirin Wikipedia [en.wikipedia.org]
- 14. Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. if-pan.krakow.pl [if-pan.krakow.pl]
- 16. ISIS-2: 10 year survival among patients with suspected acute myocardial infarction in randomised comparison of intravenous streptokinase, oral aspirin, both, or neither PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]



- 21. A randomized controlled trial of acetyl salicylic acid in the secondary prevention of mortality from myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and History of Aspirin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8055045#the-discovery-and-history-of-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com